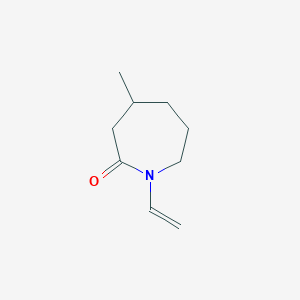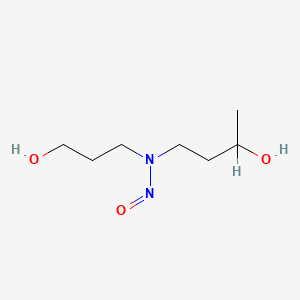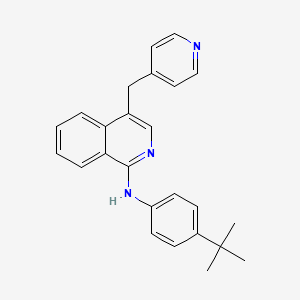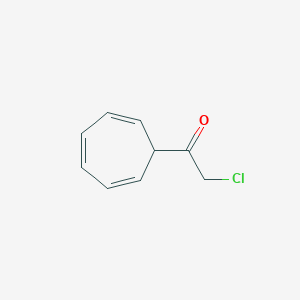![molecular formula C16H20BrNO2 B13964907 Benzyl 2-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13964907.png)
Benzyl 2-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(bromomethyl)-6-azaspiro[34]octane-6-carboxylate is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate typically involves multiple steps. One common method includes the bromination of a precursor compound followed by spirocyclization. The reaction conditions often require the use of specific solvents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Benzyl 2-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Benzyl 2-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The spirocyclic structure also contributes to its unique binding properties and biological activity .
Comparison with Similar Compounds
Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate: This compound shares a similar spirocyclic structure but lacks the bromomethyl group.
2,6-Diazaspiro[3.4]octane Derivatives: These compounds have similar core structures but different substituents, leading to varied chemical and biological properties.
Uniqueness: Benzyl 2-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate is unique due to the presence of the bromomethyl group, which allows for specific chemical reactions and potential biological activities not seen in similar compounds .
Properties
Molecular Formula |
C16H20BrNO2 |
|---|---|
Molecular Weight |
338.24 g/mol |
IUPAC Name |
benzyl 2-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate |
InChI |
InChI=1S/C16H20BrNO2/c17-10-14-8-16(9-14)6-7-18(12-16)15(19)20-11-13-4-2-1-3-5-13/h1-5,14H,6-12H2 |
InChI Key |
ATXCHNFLYUBVRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12CC(C2)CBr)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


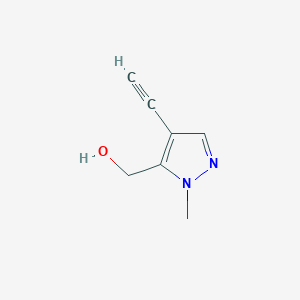
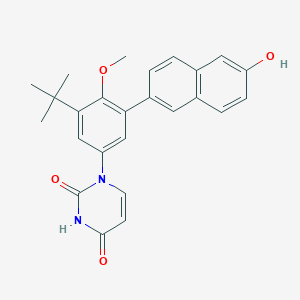
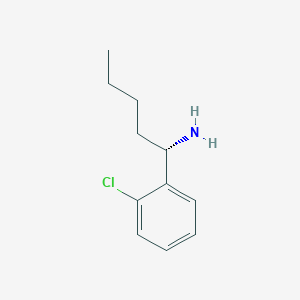
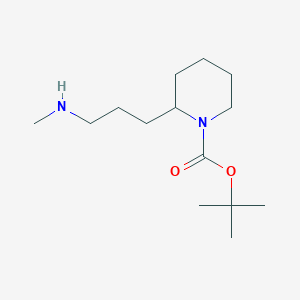
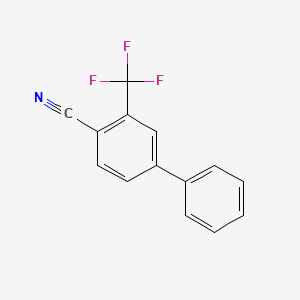
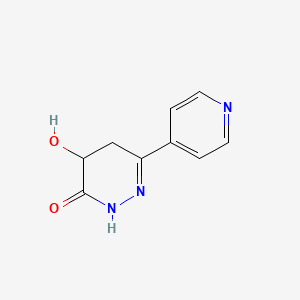
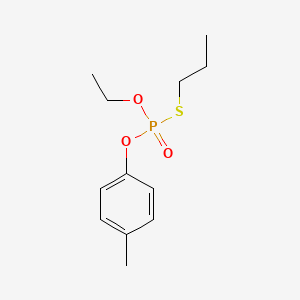
![2-Chloro-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964861.png)
